2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile
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Overview
Description
2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile is a heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzimidazole with hydrazine derivatives, followed by cyclization with nitriles under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit enzymes involved in DNA replication, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
Benzimidazole: Widely used in medicinal chemistry for its antiparasitic and anticancer activities.
Quinazolinone: Studied for its potential as an anticancer and antimicrobial agent.
Uniqueness
2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile is unique due to its fused triazole-benzimidazole structure, which imparts distinct biological activities and chemical reactivity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry .
Properties
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-8-13-11-15(7-6-12)9-4-2-3-5-10(9)16(11)14-8/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAUHKYMBHAYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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